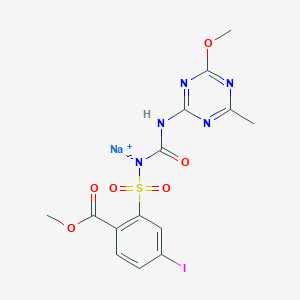

イオドスルホンメチルナトリウム

概要

説明

Iodosulfuron-methyl-sodium (ISMS) is a sulfonylurea herbicide used in the control of a wide range of weeds in both agricultural and non-agricultural areas. It is a systemic herbicide that is absorbed through the foliage and root systems of plants and translocated to the meristematic regions. It acts by inhibiting the acetolactate synthase enzyme (ALS), which is essential for plant growth and development. ISMS has been widely used in many countries for weed control in agriculture, forestry, turf, and non-crop areas.

科学的研究の応用

- イオドスルホンメチルナトリウム (1) と メツスルホンメチル (2) は、スルホニルウレア系除草剤ファミリーに属します。 これらは、さまざまな植物栽培における広葉雑草の防除に広く使用されています .

- これらの除草特性は、L-ロイシン、L-イソロイシン、およびL-バリンなどの分岐鎖アミノ酸の合成に関与する酵素であるアセト乳酸シンターゼを阻害することから生まれます .

- 環境に導入されると、これらの除草剤は代謝物をもたらすプロセスを受けます。 いくつかは、植物、菌類、またはバクテリアの代謝の産物であり、他のものは土壌や表流水中の加水分解と光化学的分解反応によって生成されます .

- 炭素14で濃縮された除草剤を施用した特定の植物種は、イオドスルホンメチルナトリウムとメツスルホンメチルの代謝物を特定するのに役立ちました .

- 非標識活性物質の制御された酸塩基、光、および生分解研究も、これらの代謝物構造を確認しました .

除草特性と雑草防除

代謝物分析と環境運命

水分析と定量

土壌微生物の豊富さと多様性

農薬リスク評価

承認の更新

作用機序

Target of Action

Iodosulfuron-methyl-sodium, a member of the sulfonylurea herbicide family, primarily targets the enzyme acetolactate synthase (ALS) . ALS, also known as acetohydroxyacid synthase (AHAS), plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine .

Mode of Action

The compound acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential branched amino acids, thereby interfering with protein synthesis . The disruption of protein synthesis subsequently interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by Iodosulfuron-methyl-sodium is the synthesis of branched amino acids. By inhibiting ALS, the compound prevents the production of L-leucine, L-isoleucine, and L-valine . These amino acids are essential for protein synthesis, and their absence disrupts normal cellular functions, leading to the death of the plant .

Result of Action

The primary result of Iodosulfuron-methyl-sodium’s action is the death of the plant. By inhibiting the synthesis of essential branched amino acids, the compound disrupts protein synthesis, DNA synthesis, and cell division and growth . This disruption of key cellular processes leads to the death of the plant .

Action Environment

Iodosulfuron-methyl-sodium is used in various environments, including cereals, turf, and soybean fields . It has been scientifically proven to be selective in cereals, acting against a broad spectrum of grass weeds and a range of dicot weeds . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of water (due to its high solubility) and its persistence in different environments .

Safety and Hazards

Iodosulfuron-methyl-sodium is harmful if inhaled or swallowed, and it can cause moderate eye irritation . It is very toxic to aquatic life with long-lasting effects . Users are advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

将来の方向性

There is ongoing research into the transformation of Iodosulfuron-Methyl into Ionic Liquids to potentially eliminate the use of adjuvants, minimize negative environmental impacts, while maintaining high herbicidal efficacy . It is also used in products like Hussar® OD Selective Herbicide for controlling key grass and broadleaf weeds .

生化学分析

Biochemical Properties

Iodosulfuron-methyl-sodium interacts with the enzyme acetolactate synthase (ALS), inhibiting its function . ALS is crucial for the synthesis of branched-chain amino acids, including leucine, isoleucine, and valine . The interaction between Iodosulfuron-methyl-sodium and ALS disrupts the normal biochemical reactions in plants, leading to their death .

Cellular Effects

The primary cellular effect of Iodosulfuron-methyl-sodium is the disruption of amino acid synthesis. By inhibiting ALS, it prevents the production of essential amino acids, leading to a deficiency that affects various cellular processes . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Iodosulfuron-methyl-sodium involves binding to the ALS enzyme and inhibiting its function . This prevents the enzyme from catalyzing the reaction that produces branched-chain amino acids. The lack of these amino acids disrupts normal cellular functions and leads to the death of the plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iodosulfuron-methyl-sodium have been observed to change over time . Initially, there is a significant inhibition of soil urease activity and microbial biomass carbon, which then returns to normal levels . The catalase activity in the soil is initially slightly inhibited, then stimulated, and eventually recovers .

Dosage Effects in Animal Models

The health effects noted in animals occur at doses more than 100 times higher than levels to which humans are normally exposed when using Iodosulfuron-methyl-sodium according to label directions .

Metabolic Pathways

Iodosulfuron-methyl-sodium is involved in the metabolic pathway related to the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, it disrupts this pathway and leads to a deficiency of these essential amino acids .

Transport and Distribution

Iodosulfuron-methyl-sodium is highly soluble in aqueous solution and semi-volatile . It is not persistent in soil but may be in aquatic systems . This suggests that it can be easily transported and distributed within the environment .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Iodosulfuron-methyl-sodium involves the reaction of iodosulfuron-methyl with sodium hydroxide in water.", "Starting Materials": [ "Iodosulfuron-methyl", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve iodosulfuron-methyl in water", "Add sodium hydroxide to the solution", "Heat the mixture at a temperature of 70-80°C for 2-3 hours", "Cool the mixture to room temperature", "Filter the mixture to remove any solid impurities", "Adjust the pH of the solution to 7-8 using hydrochloric acid", "Concentrate the solution under reduced pressure", "Crystallize the product from the concentrated solution", "Dry the crystals to obtain Iodosulfuron-methyl-sodium" ] } | |

CAS番号 |

144550-36-7 |

分子式 |

C14H13IN5NaO6S |

分子量 |

529.24 g/mol |

IUPAC名 |

sodium;(5-iodo-2-methoxycarbonylphenyl)sulfonylcarbamoyl-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)azanide |

InChI |

InChI=1S/C14H14IN5O6S.Na/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2;/h4-6H,1-3H3,(H2,16,17,18,19,20,22);/q;+1/p-1 |

InChIキー |

JUJFQMPKBJPSFZ-UHFFFAOYSA-M |

異性体SMILES |

CC1=NC(=NC(=N1)OC)N/C(=N\S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC)/[O-].[Na+] |

SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |

正規SMILES |

CC1=NC(=NC(=N1)OC)[N-]C(=O)NS(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] |

その他のCAS番号 |

144550-36-7 |

ピクトグラム |

Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

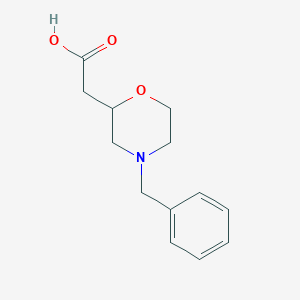

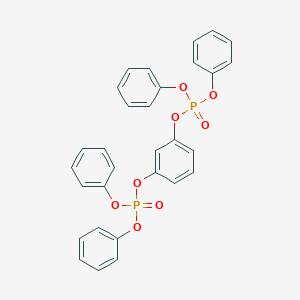

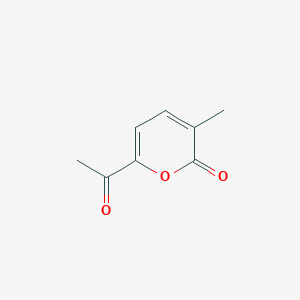

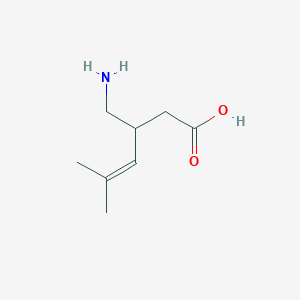

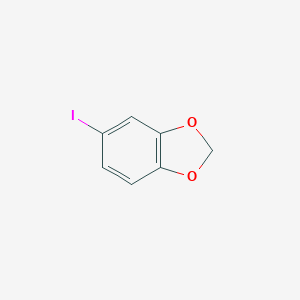

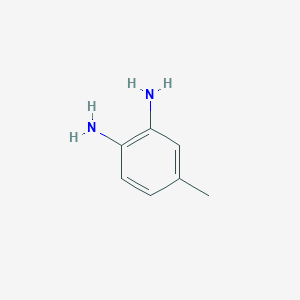

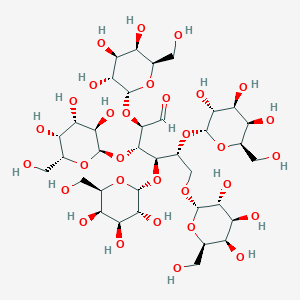

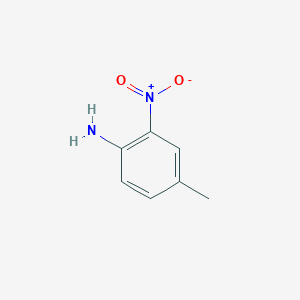

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)